molecular formula C21H23NO4 B5760802 cyclohexyl 4-[(4-methoxybenzoyl)amino]benzoate

cyclohexyl 4-[(4-methoxybenzoyl)amino]benzoate

Cat. No.: B5760802
M. Wt: 353.4 g/mol
InChI Key: PEMPDXQYAHPERU-UHFFFAOYSA-N
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Description

Cyclohexyl 4-[(4-methoxybenzoyl)amino]benzoate is an organic compound with the molecular formula C21H23NO4. It is a derivative of benzoic acid and is characterized by the presence of a cyclohexyl group and a methoxybenzoyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 4-[(4-methoxybenzoyl)amino]benzoate typically involves the reaction of 4-methoxybenzoyl chloride with 4-aminobenzoic acid, followed by esterification with cyclohexanol. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 4-[(4-methoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzoyl derivatives.

    Reduction: Formation of cyclohexyl 4-[(4-hydroxybenzoyl)amino]benzoate.

    Substitution: Formation of brominated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Cyclohexyl 4-[(4-methoxybenzoyl)amino]benzoate is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexyl 4-[(4-methoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl 4-[(2-methoxybenzoyl)amino]benzoate
  • Cyclohexyl 4-[(4-hydroxybenzoyl)amino]benzoate
  • Cyclohexyl 4-[(4-chlorobenzoyl)amino]benzoate

Uniqueness

Cyclohexyl 4-[(4-methoxybenzoyl)amino]benzoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for distinct interactions with molecular targets, making it valuable for various research applications.

Properties

IUPAC Name

cyclohexyl 4-[(4-methoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-25-18-13-9-15(10-14-18)20(23)22-17-11-7-16(8-12-17)21(24)26-19-5-3-2-4-6-19/h7-14,19H,2-6H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMPDXQYAHPERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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